MetAP2 Inhibitory Potency: Furan-2-yl vs. Furan-3-yl Regioisomer Comparison in Anthranilic Acid Sulfonamide Series
In the anthranilic acid sulfonamide class of MetAP2 inhibitors, the derivative incorporating 3-(furan-2-yl)-2-methoxybenzoic acid as the core scaffold (BDBM17619; 6-[(2-bromo-4-fluorobenzene)sulfonamido]-3-(furan-2-yl)-2-methoxybenzoic acid) exhibits an IC₅₀ of 1,000 nM against human MetAP2 in a coupled enzyme chromogenic assay at pH 7.4, 2 °C [1]. In contrast, the furan-3-yl regioisomer (BDBM17617; 6-[(4-fluorobenzene)sulfonamido]-3-(furan-3-yl)-2-methoxybenzoic acid) achieves an IC₅₀ of 8 nM under the same assay format [2]. Published SAR studies corroborate that 3-furyl substitution is tolerated at the 5-position of anthranilic acid, whereas 2-furyl substitution is disfavored [3].
| Evidence Dimension | MetAP2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (BDBM17619 derivative containing 3-(furan-2-yl)-2-methoxybenzoic acid scaffold) |
| Comparator Or Baseline | BDBM17617 (furan-3-yl regioisomer): IC₅₀ = 8 nM; BDBM17635 (furan-3-yl, alternative sulfonamide): IC₅₀ = 15 nM |
| Quantified Difference | >100-fold higher IC₅₀ for furan-2-yl vs. furan-3-yl core (1,000 nM vs. 8 nM); 67-fold vs. 15 nM |
| Conditions | Coupled enzyme chromogenic assay; pH 7.4; 2–22 °C; recombinant human MetAP2 |
Why This Matters
The >100-fold potency differential driven by furan regioisomerism demonstrates that the 3-(furan-2-yl) substitution pattern produces a distinct pharmacological profile; procurement of the incorrect regioisomer would yield a compound with substantially reduced target engagement in MetAP2-dependent applications.
- [1] BindingDB. BDBM17619: IC₅₀ = 1,000 nM (MetAP2). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=17619 (accessed 2026-05-02). View Source
- [2] BindingDB. BDBM17617: IC₅₀ = 8 nM; BDBM17635: IC₅₀ = 15 nM (MetAP2). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=17617 (accessed 2026-05-02). View Source
- [3] Kallander, L. S.; et al. Bioorg. Med. Chem. Lett. 2007, 17 (5), 1319–1322. https://doi.org/10.1016/j.bmcl.2007.01.025. View Source
